2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol
Overview
Description
“2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol” is a chemical compound with the molecular formula C13 H19 N3 O3 . It is a versatile material that has diverse applications in scientific research. This compound’s unique structure opens doors to breakthroughs in pharmaceuticals, organic synthesis, and material science.
Chemical Reactions Analysis
While specific chemical reactions involving “2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol” are not available, nitropyridine derivatives have been known to undergo various reactions . For example, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Scientific Research Applications
Synthesis and Structure Analysis
- The compound was involved in the formation of a benzoxazino-benzoxazine derivative, where its reaction with 2-amino-5-nitrophenol and 1,2-cyclohexanedione in ethanol led to the formation of a new molecule. This process was studied using X-ray diffraction, NMR, and IR techniques (Nowicka-Scheibe et al., 2004).
Charge Transfer and Supramolecular Assemblies
- In research on novel compounds with non-linear optical chromophores, the compound was used to create assemblies with Keggin polyoxoanions, demonstrating different charge transfer properties and thermal stability. This involved characterizing these compounds using spectroscopic and analytical techniques (Gamelas et al., 2006).
Hydrophobic Interactions in Proteins
- A study utilized a derivative of this compound (N-cyclohexyl-2-pyrrolidone) as a model for protein interiors, offering insights into the free energies of transfer of amino acids and implications for protein structure stability (Lawson et al., 1984).
Nonlinear Optical Properties
- The compound contributed to the development of electro-optical active polyurethanes, where derivatives of 2-{(2-hydroxyethyl)-[4-(5-nitropyridin-2-ylazo)phenyl]amino}ethanol were synthesized and characterized for their nonlinear optical performance (Jecs et al., 2009).
Solvent Influence on Reactivity
- A study investigated the influence of solvents like ethanol on the reactivity of derivatives of 2-amino-5-nitropyridine, elucidating the effects of solvent polarity on substitution processes (Hertog & Jouwersma, 1953).
Quantum Chemical Studies
- Quantum chemical calculations and spectroscopic investigations on derivatives, such as 2-amino-3-methyl-5-nitropyridine, were conducted to understand energy, molecular structure, and electronic properties, shedding light on the intramolecular charge transfer and reactive sites of these compounds (Sivaprakash et al., 2019).
properties
IUPAC Name |
2-[cyclohexyl-(3-nitropyridin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-10-9-15(11-5-2-1-3-6-11)13-12(16(18)19)7-4-8-14-13/h4,7-8,11,17H,1-3,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIFONBDIIVGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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